molecular formula C46H74O20S B1259160 Bacopaside I CAS No. 382148-47-2

Bacopaside I

Numéro de catalogue B1259160
Numéro CAS: 382148-47-2
Poids moléculaire: 979.1 g/mol
Clé InChI: SKFWOYHZBNAJGA-YAOMZRCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bacopaside I is a prominent saponin isolated from Bacopa monniera, a plant widely recognized for its medicinal properties, particularly in traditional Indian medicine. Bacopaside I, alongside its counterpart bacopaside II, forms a significant part of the phytochemical composition of Bacopa monniera, contributing to its therapeutic potential. The molecular structure of bacopaside I has been elucidated mainly through 2D NMR and other spectral analyses, revealing its complex glycosidic nature (Chakravarty et al., 2001).

Synthesis Analysis

While specific synthetic routes for bacopaside I are not detailed extensively in the available literature, its natural occurrence in Bacopa monniera suggests a biosynthetic pathway typical of triterpenoid saponins. These compounds are synthesized in plants through the cyclization of 2,3-oxidosqualene, a key precursor in the triterpenoid pathway.

Molecular Structure Analysis

Bacopaside I is characterized by its pseudojujubogenin core, attached to a sugar moiety consisting of L-arabinofuranosyl and D-glucopyranosyl units. This structure is responsible for its solubility and biological activity. The structural elucidation, primarily using 2D NMR techniques, provides insights into its complex molecular architecture, essential for understanding its interaction with biological targets (Chakravarty et al., 2001).

Chemical Reactions and Properties

Bacopaside I's reactivity is influenced by its glycosidic bonds and the pseudojujubogenin core. While specific chemical reactions involving bacopaside I are not detailed in the research, the presence of glycosidic bonds suggests susceptibility to hydrolysis under acidic or enzymatic conditions, leading to the liberation of the sugar components and the aglycone.

Physical Properties Analysis

The physical properties of bacopaside I, such as solubility, are significantly influenced by its glycosidic nature. Saponins like bacopaside I are generally soluble in water due to their sugar moieties, which facilitate interaction with water molecules. This solubility plays a crucial role in its biological availability and pharmacological actions.

Chemical Properties Analysis

The chemical properties of bacopaside I, including its stability and reactivity, are pivotal in determining its pharmacological efficacy. Stability studies of Bacopa monnieri extracts indicate that saponin contents, including bacopaside I, are better preserved under specific conditions, highlighting the importance of storage and processing methods on the integrity of these compounds (Srivastava et al., 2012).

Applications De Recherche Scientifique

Neuroprotective Effects

Bacopaside I, a component of Bacopa monnieri, shows potential neuroprotective effects. In a study by Liu et al. (2013), bacopaside I demonstrated significant reduction in neurological deficits and cerebral infarct volume in a rat model of transient focal ischemia, suggesting its ability to protect against cerebral ischemia injury. This protective mechanism might be related to improving cerebral energy metabolism and increasing antioxidant levels (Liu et al., 2013).

Anticancer Properties

Bacopaside I, in synergy with bacopaside II, inhibits the growth, migration, and invasion of breast cancer cell lines, as found in a study by Palethorpe et al. (2019). This synergistic effect reduced the viability and proliferation of different breast cancer cell lines, suggesting a potential role in cancer therapy (Palethorpe et al., 2019).

Antidepressant-Like Effects

A 2013 study by Liu et al. indicated that bacopaside I has an antidepressant-like effect, potentially involving the oxidative stress system and the noradrenergic system. In mouse models, bacopaside I treatment decreased immobility time in despair tests without influencing locomotor activity, suggesting its role in improving depressive-like behaviors (Liu et al., 2013).

Pharmacokinetics

Research on bacopaside I’s pharmacokinetics is crucial for understanding its biological availability and efficacy. A study by Sookying et al. (2017) developed a method to determine bacopaside I in rat serum, urine, and feces, aiding in understanding its metabolism and distribution in the body (Sookying et al., 2017).

Immunoassay Developments

Phrompittayarat et al. (2007) developed a monoclonal antibody against bacopaside I, facilitating the analysis of this compound in Brahmi, an Ayurvedic medicinal plant. This advancement aids in the qualitative and quantitative assessment of bacopaside I in various biological samples, contributing to the standardization and quality control of Bacopa monnieri extracts (Phrompittayarat et al., 2007).

Mécanisme D'action

Bacopaside I has been shown to exert a neuroprotective effect against mental diseases such as depression, anxiety, and Alzheimer’s disease. The neuroprotective activity of Bacopaside I was blocked by the inhibitors of PKC and PI3K, but not by the ERK inhibitor. Bacopaside I restored the level of phospho-Akt (p-Akt), an anti-apoptotic factor .

Safety and Hazards

Bacopaside I may cause long-lasting harmful effects to aquatic life. It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Orientations Futures

Bacopaside I has shown potential in neutralizing the KA-induced excitotoxic seizures in neurons. It has also been found to reduce the viability, proliferation, and migration and invasiveness of breast cancer cell lines, suggesting synergy between Bacopaside I and other compounds .

Propriétés

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWOYHZBNAJGA-YAOMZRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bacopaside I

CAS RN

382148-47-2
Record name Bacopaside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BACOPASIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Bacopaside I and where is it found?

A1: Bacopaside I is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]

Q2: What is the chemical structure of Bacopaside I?

A2: Bacopaside I is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]

Q3: How does Bacopaside I exert its effects on the nervous system?

A3: While the exact mechanisms are still under investigation, research suggests that Bacopaside I contributes to neuroprotection through various pathways:

  • Antioxidant activity: Bacopaside I exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.
  • Cerebral energy metabolism: Studies indicate that Bacopaside I improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []
  • Neurotransmitter modulation: There is evidence suggesting that Bacopaside I may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.
  • Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that Bacopaside I might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.

Q4: What are the potential therapeutic applications of Bacopaside I?

A4: Research on Bacopaside I points towards its potential use in addressing several health conditions:

  • Cognitive enhancement: Bacopaside I has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.
  • Neurodegenerative diseases: Due to its neuroprotective properties, Bacopaside I is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []
  • Depression and anxiety: Studies suggest that Bacopaside I may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]
  • Stroke recovery: Preclinical research indicates that Bacopaside I might help reduce brain damage and improve functional recovery after a stroke. [, ]

Q5: How is Bacopaside I absorbed and metabolized in the body?

A5: While detailed pharmacokinetic studies on Bacopaside I are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]

Q6: Are there any known safety concerns associated with Bacopaside I?

A6: Research on the safety profile of Bacopaside I is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated Bacopaside I. []

Q7: What are the challenges in developing Bacopaside I as a therapeutic agent?

A7: Some challenges in developing Bacopaside I as a drug candidate include:

  • Bioavailability: Like many saponins, Bacopaside I may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]
  • Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver Bacopaside I across this barrier is crucial for its therapeutic success in neurological disorders. [, ]
  • Standardization and quality control: Ensuring consistent quality and purity of Bacopaside I extracts is vital for reliable research and therapeutic applications. [, ]

Q8: What are the future directions for research on Bacopaside I?

A8: Future research on Bacopaside I will likely focus on:

  • Formulation development: Exploring novel drug delivery systems to enhance its bioavailability and brain penetration. []
  • Biomarker discovery: Identifying biomarkers that can predict treatment response, monitor efficacy, and assess potential adverse effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.